N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in medicinal chemistry. This compound is characterized by the presence of a nitrofuran moiety attached to a pyrrolidine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate is then reacted with pyrrolidine and a suitable chlorinating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of hazardous reagents like nitric acid and sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the chloride group.
Major Products Formed
Oxidation: Nitrofurantoin derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against bacterial infections.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride involves the inhibition of bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins . This multi-targeted approach makes it effective against a broad range of bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran derivative used as an antibacterial and antiprotozoal agent.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is unique due to its specific structure, which combines the nitrofuran moiety with a pyrrolidine ring. This combination imparts unique chemical properties and enhances its antibacterial activity compared to other nitrofuran derivatives.
Eigenschaften
CAS-Nummer |
90036-20-7 |
---|---|
Molekularformel |
C10H10ClN3O4 |
Molekulargewicht |
271.66 g/mol |
IUPAC-Name |
N-(5-nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClN3O4/c11-10(13-5-1-2-6-13)12-9(15)7-3-4-8(18-7)14(16)17/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
GYSOLVSZIPWONV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.